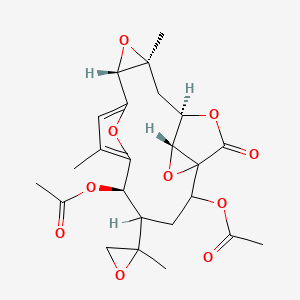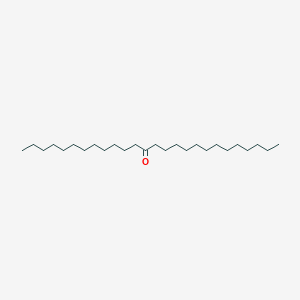
1,2,4-Trimethyl-5-nitrosobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trimethyl-5-nitrosobenzene is an organic compound that belongs to the class of nitroso compounds It is characterized by the presence of three methyl groups and one nitroso group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4-Trimethyl-5-nitrosobenzene can be synthesized through several methods. One common approach involves the nitration of 1,2,4-trimethylbenzene followed by reduction to form the nitroso derivative. The nitration process typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions. The reduction step can be achieved using zinc dust and ammonium chloride in an aqueous medium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are also critical due to the hazardous nature of some reagents used in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Trimethyl-5-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitroso group influences the reactivity of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc dust and ammonium chloride are frequently used for reduction reactions.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions for substitution reactions.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Produces amine derivatives.
Substitution: Produces various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,4-Trimethyl-5-nitrosobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,4-Trimethyl-5-nitrosobenzene involves its interaction with molecular targets through its nitroso group. This group can participate in redox reactions, forming reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. The compound’s effects are mediated through pathways involving oxidative stress and modulation of cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrosobenzene: Similar in structure but lacks the methyl groups.
1,2,4-Trimethylbenzene: Lacks the nitroso group.
1,3,5-Trimethylbenzene: Different arrangement of methyl groups.
Uniqueness
1,2,4-Trimethyl-5-nitrosobenzene is unique due to the presence of both the nitroso group and the specific arrangement of methyl groups. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
158815-55-5 |
|---|---|
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
1,2,4-trimethyl-5-nitrosobenzene |
InChI |
InChI=1S/C9H11NO/c1-6-4-8(3)9(10-11)5-7(6)2/h4-5H,1-3H3 |
InChI-Schlüssel |
XDBFNPJWKNRALW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)N=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (1R,3S)-3-[(Z)-2-(4-fluorophenyl)oct-1-en-3-ynyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14280653.png)
![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)

![Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester](/img/structure/B14280678.png)
![Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-](/img/structure/B14280679.png)






methyl}benzoic acid](/img/structure/B14280733.png)
